Lipophilicity Shift of ΔXLogP3 = +0.8: 2-Thia- vs. 2-Oxa-6-azaspiro[3.3]heptane
The substitution of oxygen by sulfur in the 2-position of the azaspiro[3.3]heptane scaffold produces a measurable increase in computed lipophilicity. The free base of 2-thia-6-azaspiro[3.3]heptane has an XLogP3-AA of 0.1, compared to −0.7 for the oxa analog—a net increase of +0.8 log units [1]. This difference is attributable to the larger atomic radius and lower electronegativity of sulfur versus oxygen, which reduces hydrogen-bond acceptor strength and increases hydrophobicity. For context, a ΔlogP of +0.8 can shift a compound's position on the lipophilicity–permeability continuum sufficiently to alter oral absorption or CNS penetration class predictions [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 (2-Thia-6-azaspiro[3.3]heptane free base) |
| Comparator Or Baseline | XLogP3-AA = −0.7 (2-Oxa-6-azaspiro[3.3]heptane, CAS 174-78-7) |
| Quantified Difference | ΔXLogP3 = +0.8 (thia more lipophilic than oxa) |
| Conditions | PubChem-computed XLogP3 3.0 algorithm; free base forms |
Why This Matters
A ΔXLogP3 of +0.8 is pharmacokinetically meaningful; it can shift a lead compound across lipophilicity-dependent thresholds for oral bioavailability and CNS exposure, making the thia scaffold preferable when moderate lipophilicity is required without adding carbon atoms.
- [1] PubChem. (2025). XLogP3-AA: 2-Thia-6-azaspiro[3.3]heptane (0.1, CID 55279071); 2-Oxa-6-azaspiro[3.3]heptane (−0.7, CID 23111887). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. https://doi.org/10.1021/acsmedchemlett.9b00248 View Source
